molecular formula C19H36O2Sn B14172886 Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane CAS No. 922174-73-0

Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane

Cat. No.: B14172886
CAS No.: 922174-73-0
M. Wt: 415.2 g/mol
InChI Key: WQKUFBRVQIGDRM-UHFFFAOYSA-M
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Description

Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane is an organotin compound that features a tin atom bonded to three butyl groups and a [(cyclopent-2-en-1-yl)acetyl]oxy group Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane typically involves the reaction of tributyltin hydride with [(cyclopent-2-en-1-yl)acetyl] chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

Bu3SnH+[(cyclopent-2-en-1-yl)acetyl]ClBu3SnOCOCH2C5H7\text{Bu}_3\text{SnH} + \text{[(cyclopent-2-en-1-yl)acetyl]Cl} \rightarrow \text{Bu}_3\text{SnOCOCH}_2\text{C}_5\text{H}_7 Bu3​SnH+[(cyclopent-2-en-1-yl)acetyl]Cl→Bu3​SnOCOCH2​C5​H7​

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane can undergo various types of chemical reactions, including:

    Oxidation: The tin center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to form different organotin species.

    Substitution: The butyl groups or the [(cyclopent-2-en-1-yl)acetyl]oxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.

Scientific Research Applications

Chemistry

In chemistry, Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane is used as a reagent in organic synthesis. It can participate in Stille coupling reactions, which are valuable for forming carbon-carbon bonds.

Biology

In biological research, organotin compounds have been studied for their potential as antifouling agents and biocides. The unique structure of this compound may offer specific interactions with biological molecules.

Medicine

Industry

In industry, this compound can be used in the production of polymers and as a catalyst in various chemical processes. Its ability to facilitate specific reactions makes it valuable in material science and manufacturing.

Mechanism of Action

The mechanism by which Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane exerts its effects involves the interaction of the tin center with various molecular targets. The [(cyclopent-2-en-1-yl)acetyl]oxy group can participate in coordination with other molecules, influencing the reactivity and stability of the compound. The pathways involved may include electron transfer, coordination chemistry, and covalent bonding with substrates.

Comparison with Similar Compounds

Similar Compounds

  • Tributyl(1-cyclopenten-1-yl)stannane
  • Tributyl(1-ethoxyvinyl)stannane

Uniqueness

Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane is unique due to the presence of the [(cyclopent-2-en-1-yl)acetyl]oxy group, which imparts specific reactivity and potential applications that are distinct from other organotin compounds. This structural feature allows for unique interactions and reactions that are not observed with simpler organotin compounds.

Conclusion

This compound is a versatile organotin compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable reagent and catalyst in various scientific and industrial processes

Properties

CAS No.

922174-73-0

Molecular Formula

C19H36O2Sn

Molecular Weight

415.2 g/mol

IUPAC Name

tributylstannyl 2-cyclopent-2-en-1-ylacetate

InChI

InChI=1S/C7H10O2.3C4H9.Sn/c8-7(9)5-6-3-1-2-4-6;3*1-3-4-2;/h1,3,6H,2,4-5H2,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

WQKUFBRVQIGDRM-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)CC1CCC=C1

Origin of Product

United States

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